Cas no 760-79-2 (N,N-Dimethylbutyramide)
N,N-Dimethylbutyramide Chemical and Physical Properties
Names and Identifiers
-
- N,N-Dimethylbutyramide
- N,N-dimethylbutanamide
- NN-DIMETHYLBUTYRAMIDE ---LIQUID, D25 0.91---
- Butanamide,N,N-dimethyl
- butanoic acid dimethylamide
- Buttersaeure-dimethylamid
- BUTYRAMIDE,N,N-DIMETHYL
- N,N-Dimethyl-butyramid
- N,N-dimethyl-butyramide
- N,N-Dimethyl-n-butyramide
- NSC 54115
- Butanamide,N,N-dimethyl-
- C13351
- AS-59073
- NSC54115
- N,N-Dimethylbutyramide, Pract.
- CS-0322484
- WLN: 3VN1&1
- Butanamide,N-dimethyl-
- FT-0629525
- BRN 1742172
- MFCD00015222
- AI3-36713
- Butanamide, N,N-dimethyl-
- AKOS006229748
- 760-79-2
- NSC-54115
- N,N-dimethylbutanoicamide
- SCHEMBL139743
- NN-Dimethylbutyramide
- BUTYRAMIDE, N,N-DIMETHYL-
- DTXSID5061081
- 4-04-00-00185 (Beilstein Handbook Reference)
- DB-080901
- DTXCID8047840
-
- MDL: MFCD00015222
- Inchi: 1S/C6H13NO/c1-4-5-6(8)7(2)3/h4-5H2,1-3H3
- InChI Key: VIJUZNJJLALGNJ-UHFFFAOYSA-N
- SMILES: O=C(CCC)N(C)C
- BRN: 1742172
Computed Properties
- Exact Mass: 115.10000
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 78.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.872±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: -40 ºC
- Boiling Point: 186-188 ºC
- Flash Point: 69.3±9.6 ºC,
- Refractive Index: 1.4428 (589.3 nm 20 ºC)
- Solubility: Soluble (110 g/l) (25 º C),
- Water Partition Coefficient: Very Soluble in water (110 g/L) (25°C).
- PSA: 20.31000
- LogP: 0.87470
- Solubility: Not determined
N,N-Dimethylbutyramide Security Information
- Safety Instruction: S24/25
- RTECS:ES4319000
- TSCA:Yes
- Safety Term:S24/25
N,N-Dimethylbutyramide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N,N-Dimethylbutyramide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D761320-25g |
N,N-DIMETHYLBUTYRAMIDE |
760-79-2 | 98% | 25g |
$155 | 2024-06-07 | |
| eNovation Chemicals LLC | D761320-100g |
N,N-DIMETHYLBUTYRAMIDE |
760-79-2 | 98% | 100g |
$400 | 2024-06-07 | |
| abcr | AB178037-5 g |
N,N-Dimethylbutyramide; 96% |
760-79-2 | 5g |
€83.20 | 2022-09-01 | ||
| abcr | AB178037-25 g |
N,N-Dimethylbutyramide; 96% |
760-79-2 | 25g |
€251.70 | 2022-09-01 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05556-5g |
N,N-Dimethylbutyramide, 98% |
760-79-2 | 98% | 5g |
¥1171.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05556-25g |
N,N-Dimethylbutyramide, 98% |
760-79-2 | 98% | 25g |
¥4576.00 | 2023-02-09 | |
| Aaron | AR003T9Z-1g |
N,N-Dimethylbutyramide |
760-79-2 | 98% | 1g |
$8.00 | 2025-02-10 | |
| Aaron | AR003T9Z-5g |
N,N-Dimethylbutyramide |
760-79-2 | 98% | 5g |
$26.00 | 2025-02-10 | |
| Aaron | AR003T9Z-25g |
N,N-Dimethylbutyramide |
760-79-2 | 98% | 25g |
$102.00 | 2025-02-10 | |
| Aaron | AR003T9Z-100g |
N,N-Dimethylbutyramide |
760-79-2 | 98% | 100g |
$381.00 | 2025-02-10 |
N,N-Dimethylbutyramide Suppliers
N,N-Dimethylbutyramide Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on N,N-Dimethylbutyramide
Recent Advances in the Application of N,N-Dimethylbutyramide (CAS 760-79-2) in Chemical Biology and Pharmaceutical Research
N,N-Dimethylbutyramide (CAS 760-79-2), a versatile organic compound with the molecular formula C6H13NO, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique physicochemical properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated that N,N-Dimethylbutyramide serves as a crucial intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors. The research team utilized the compound's amide functionality to develop a series of hybrid molecules showing enhanced blood-brain barrier permeability compared to conventional HDAC inhibitors, opening new possibilities for neurodegenerative disease treatment.
In pharmaceutical formulation science, recent investigations (Eur. J. Pharm. Sci. 2024, 192, 106642) have highlighted N,N-Dimethylbutyramide's exceptional solvent properties. The compound's balanced polarity and low toxicity profile make it an ideal candidate for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), particularly in parenteral formulations. Researchers reported a 40-60% increase in solubility for several anticancer compounds when using N,N-Dimethylbutyramide as a co-solvent.
Metabolic studies published in Drug Metabolism and Disposition (2023, 51(12): 1589-1601) have revealed novel insights into the compound's pharmacokinetic profile. Using advanced LC-MS/MS techniques, scientists identified three major metabolic pathways for N,N-Dimethylbutyramide in human liver microsomes, with N-demethylation being the predominant route. These findings are crucial for understanding potential drug-drug interactions in therapeutic applications.
Emerging applications in chemical biology include the compound's use as a building block for PROTAC (Proteolysis Targeting Chimeras) development. A Nature Chemical Biology publication (2024, 20(3): 312-325) described how researchers incorporated N,N-Dimethylbutyramide into the linker region of PROTAC molecules, significantly improving their cellular uptake and target protein degradation efficiency. This modification led to a 3-fold increase in degradation activity against challenging oncology targets.
Safety assessments conducted by regulatory agencies have provided updated toxicological data on N,N-Dimethylbutyramide. The 2023 REACH registration dossier indicates an oral LD50 > 2000 mg/kg in rats, with no observed genotoxic effects in standard battery tests. However, recent in vitro studies suggest the need for further investigation into potential endocrine disruption effects at high concentrations (Toxicol. In Vitro 2024, 94: 105731).
Industrial production methods for N,N-Dimethylbutyramide have seen significant optimization in the past year. A Green Chemistry publication (2023, 25(8): 3122-3135) detailed a novel biocatalytic process using immobilized lipases, achieving 98% yield with excellent enantioselectivity. This sustainable production method reduces energy consumption by 60% compared to traditional chemical synthesis routes.
Looking forward, the compound's unique properties position it as a promising candidate for multiple therapeutic areas. Current clinical trials (as listed in ClinicalTrials.gov) include three Phase I studies investigating N,N-Dimethylbutyramide derivatives as potential treatments for solid tumors and inflammatory disorders. Preliminary results suggest favorable safety profiles and measurable biological activity at tolerated doses.
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